2-Chloro-4-(trifluoromethyl)nicotinamide CAS number
2-Chloro-4-(trifluoromethyl)nicotinamide CAS number
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)nicotinamide
CAS Number: 886762-28-3
Abstract: This technical guide provides a comprehensive overview of 2-Chloro-4-(trifluoromethyl)nicotinamide, a highly functionalized heterocyclic compound of significant interest to researchers in synthetic, medicinal, and agricultural chemistry. The document elucidates the compound's core physicochemical properties, detailed spectroscopic characterization, and plausible synthetic pathways with mechanistic insights. Furthermore, it explores its role as a versatile building block in the development of novel bioactive molecules, supported by its structural relationship to important agrochemicals. Safety protocols and handling procedures are also discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this molecule in their research endeavors.
Introduction
Contextual Significance in Heterocyclic Chemistry
2-Chloro-4-(trifluoromethyl)nicotinamide is a specialized pyridine derivative that stands at the intersection of several key areas in modern chemical research. The pyridine ring is a fundamental scaffold found in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] The strategic installation of substituents—a chlorine atom, a trifluoromethyl (CF3) group, and a carboxamide—onto this core structure creates a molecule with a unique electronic profile and a set of reactive handles, making it a valuable intermediate for constructing more complex molecular architectures.[1] Its significance lies in its potential to serve as a versatile starting point for the synthesis of new chemical entities in fields ranging from crop protection to drug discovery.[1]
The Strategic Importance of the Nicotinamide and Trifluoromethylated Pyridine Scaffolds
The molecular structure of 2-Chloro-4-(trifluoromethyl)nicotinamide synergistically combines two powerful chemical motifs:
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Nicotinamide Scaffold: As a derivative of nicotinamide (Vitamin B3), this part of the molecule is a well-established pharmacophore.[1] Nicotinamide is a precursor to the essential coenzyme NAD+ and its derivatives are explored for a range of therapeutic applications, including antifungal and anticancer agents.[1][2]
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Trifluoromethylated Pyridine Scaffold: The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are often exploited to enhance the metabolic stability, cell permeability, and binding affinity of drug candidates.[1] This moiety is a hallmark of many modern agrochemicals, such as the insecticide Flonicamid.[1]
This combination makes the title compound an attractive scaffold for structure-activity relationship (SAR) studies aimed at optimizing lead compounds for higher efficacy and improved pharmacokinetic profiles.[1]
Caption: Relationship between structural features and applications.
Core Research Objectives
The primary research objectives for utilizing 2-Chloro-4-(trifluoromethyl)nicotinamide include:
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Synthesis of Novel Derivatives: The chlorine atom at the 2-position is a prime site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups to create libraries of new compounds for biological screening.[1]
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Development of Agrochemicals: Building upon the trifluoromethylnicotinamide core, which is structurally related to the insecticide Flonicamid, researchers aim to design new pesticides with improved potency or novel modes of action.[1][3]
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Exploration in Medicinal Chemistry: The scaffold is a promising fragment for incorporation into larger molecules to develop new drug candidates, leveraging the CF3 group for metabolic stability and the nicotinamide moiety for target interaction.[1]
Physicochemical Properties and Characterization
A precise understanding of the compound's properties is fundamental to its application.
Core Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 886762-28-3 | [1] |
| Molecular Formula | C₇H₄ClF₃N₂O | [1] |
| Molecular Weight | 224.57 g/mol | [1] |
| IUPAC Name | 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide | PubChem |
| InChI Key | MHZFYGMDUWFDLU-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CN=C(C(=C1C(F)(F)F)C(=O)N)Cl | PubChem |
Advanced Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides a detailed map of the atomic connectivity. The electron-withdrawing nature of the chlorine, trifluoromethyl, and carboxamide groups significantly influences the chemical shifts of the pyridine ring's protons and carbons.[1]
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¹H-NMR Analysis: The pyridine ring features two aromatic protons. The proton at the 5-position is expected to be deshielded (appear at a higher ppm) by the adjacent CF3 and carboxamide groups. The proton at the 6-position will appear at a relatively lower field. The amide protons (-NH₂) typically present as a broad singlet in the downfield region.[1]
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¹³C-NMR Analysis: The spectrum will display distinct signals for the six pyridine ring carbons, the trifluoromethyl carbon, and the amide carbonyl carbon. Carbons C-2 and C-4, being directly attached to the highly electronegative chlorine and trifluoromethyl groups, are expected to be significantly deshielded and resonate at higher chemical shifts.[1] Aromatic carbon signals for similar molecules typically appear in the 100-150 ppm range.[4]
Synthesis and Mechanistic Insights
The synthesis of 2-Chloro-4-(trifluoromethyl)nicotinamide is a multi-step process requiring precise control over regiochemistry. While a specific one-pot synthesis is not detailed in the literature, a logical pathway can be constructed from established reactions for analogous compounds.
Key Synthetic Transformations
The overall synthesis hinges on three critical transformations on a pyridine precursor:
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Trifluoromethylation: Introducing the CF3 group onto the pyridine ring, often a challenging step. Methods can include nucleophilic trifluoromethylation of activated pyridine derivatives.[1]
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Chlorination: The installation of a chlorine atom at the 2-position. This can be achieved from a hydroxyl precursor or via other established chlorination protocols.[1]
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Amidation: The final step involves forming the amide bond. This is typically achieved by converting the corresponding carboxylic acid (2-chloro-4-(trifluoromethyl)nicotinic acid) into a more reactive species like an acyl chloride, followed by reaction with an amine source.[1][5]
Caption: A plausible synthetic pathway for the target compound.
Exemplary Synthesis Protocol: Amidation of the Carboxylic Acid Precursor
This protocol describes the final step, assuming the availability of the key intermediate, 2-chloro-4-(trifluoromethyl)nicotinic acid. This method is based on standard laboratory procedures for converting carboxylic acids to primary amides.[5]
Objective: To synthesize 2-Chloro-4-(trifluoromethyl)nicotinamide from 2-chloro-4-(trifluoromethyl)nicotinic acid.
Materials:
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2-chloro-4-(trifluoromethyl)nicotinic acid
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Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Aqueous ammonia (NH₄OH) or ammonia gas (NH₃)
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Ice bath
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
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Acyl Chloride Formation: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DCM. b. Cool the suspension in an ice bath to 0 °C. c. Add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. A catalytic amount of DMF can be added to facilitate the reaction. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC or disappearance of starting material). The solution should become homogeneous as the acyl chloride forms. e. Causality Note: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, which is readily attacked by a nucleophile like ammonia.[5]
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Amidation: a. Remove the excess thionyl chloride and solvent under reduced pressure. b. Re-dissolve the crude acyl chloride residue in an anhydrous aprotic solvent (e.g., DCM, THF). c. Cool the solution to 0 °C in an ice bath. d. Slowly add concentrated aqueous ammonia (excess) dropwise, or bubble anhydrous ammonia gas through the solution. The reaction is exothermic and a precipitate (the product and ammonium chloride) will likely form. e. Causality Note: The ammonia acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton yields the stable primary amide.
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Work-up and Purification: a. After the reaction is complete, quench the mixture by adding water. b. If the product is solid, it can be isolated by filtration, washed with cold water to remove ammonium salts, and then dried. c. If the product remains in the organic layer, separate the layers, wash the organic phase with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. d. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
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Characterization: a. Confirm the identity and purity of the final product using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
Applications in Research and Development
Caption: General experimental workflow for the compound.
Role as a Versatile Building Block
The primary utility of this compound is as a chemical intermediate.[1] The chlorine at the 2-position is activated towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles (e.g., O-, N-, S-based) to rapidly generate a library of analogues for screening.
Applications in Agrochemicals
The structural core of this molecule is closely related to the insecticide Flonicamid (N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide).[3] Flonicamid itself acts as a pro-insecticide, being metabolized to compounds like 4-trifluoromethylnicotinamide (TFNA-AM), which is a potent chordotonal organ modulator.[6][7] Research into derivatives of 2-Chloro-4-(trifluoromethyl)nicotinamide is a logical strategy for discovering new insecticides that may share this mode of action or possess entirely new biological activities.[1][8]
Potential in Medicinal Chemistry
The trifluoromethylated nicotinamide scaffold is of high interest in drug discovery.[1] The CF3 group can improve pharmacokinetic properties, while the nicotinamide core can interact with biological targets through hydrogen bonding.[1] By using this compound as a starting material, medicinal chemists can explore new chemical space in the search for treatments for a variety of diseases. Nicotinamide derivatives have shown promise as potent antifungal agents, for example.[2]
Safety, Handling, and Storage
As a halogenated and trifluoromethylated aromatic amide, 2-Chloro-4-(trifluoromethyl)nicotinamide should be handled with care in a laboratory setting.
Hazard Identification
While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from structurally related compounds like 4-Trifluoromethylnicotinamide and 2-chloro-4-(trifluoromethyl)nicotinic acid suggest the following potential hazards:
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Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9]
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Irritation: Causes skin and serious eye irritation.[9]
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Respiratory Irritation: May cause respiratory irritation.[9]
Recommended Handling Procedures
Standard laboratory safety protocols for handling potent chemical intermediates should be followed:
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Personal Protective Equipment (PPE): Wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[10][11]
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Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]
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Handling: Avoid dust formation. Use appropriate tools for weighing and transferring the solid.[11] In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[11]
Storage and Stability
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
2-Chloro-4-(trifluoromethyl)nicotinamide (CAS No. 886762-28-3) is a strategically designed chemical building block with significant potential in both agrochemical and pharmaceutical research. Its unique combination of a reactive chlorine atom, a metabolically robust trifluoromethyl group, and a biologically relevant nicotinamide core makes it an ideal starting point for the synthesis of novel, high-value compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to unlock its full potential in the development of next-generation active ingredients.
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Flonicamid | C9H6F3N3O | CID 9834513 . PubChem. [Link]
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MSDS of 2-CHLORO-4-(TRIFLUOROMETHYL)NICOTINIC ACID . Capot Chemical. [Link]
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Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide . PubMed. [Link]
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Analysis of Flonicamid-Metabolites TFNA and TFNG using acidified QuEChERS method . EURL-SRM. [Link]
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Process For Preparation Of Nicotinamide Compounds And Derivatives Thereof . IP.com. [Link]
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Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and theoretical approach . ResearchGate. [Link]
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